REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:13]#[N:14])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].B.C1COCC1>C1COCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2([CH2:13][NH2:14])[CH2:11][CH2:12]2)=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)C1(CC1)C#N
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Name
|
|
Quantity
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32 mL
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Type
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reactant
|
Smiles
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B.C1CCOC1
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Name
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Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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quenched with 2.5 ml of 50% AcOH aqueous solution
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Type
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CUSTOM
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Details
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partitioned between EtOAc and NaHCO3 (aq)
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Type
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WASH
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Details
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The combined organic portions were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
condensed
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Type
|
CUSTOM
|
Details
|
The crude was purified by flash column chromatography (1 to 2% of MeOH in CH2Cl2)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1(CC1)CN
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |